molecular formula C14H14ClN3O3 B10943678 methyl 4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate

methyl 4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B10943678
M. Wt: 307.73 g/mol
InChI Key: CDDHLCABNBVOAM-UHFFFAOYSA-N
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Description

METHYL 4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves the reaction of 2-chlorobenzoyl chloride with 1-ethyl-1H-pyrazole-3-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

METHYL 4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-CHLORO-2-[(2-CHLOROBENZOYL)AMINO]BENZOATE
  • METHYL 4-[(2-CHLOROBENZOYL)AMINO]PHENOXYACETATE

Uniqueness

METHYL 4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole core and the presence of the 2-chlorobenzoyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

methyl 4-[(2-chlorobenzoyl)amino]-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C14H14ClN3O3/c1-3-18-8-11(12(17-18)14(20)21-2)16-13(19)9-6-4-5-7-10(9)15/h4-8H,3H2,1-2H3,(H,16,19)

InChI Key

CDDHLCABNBVOAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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